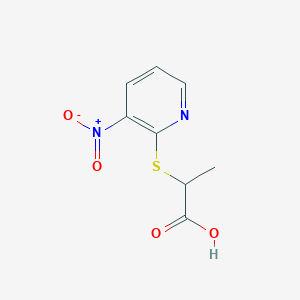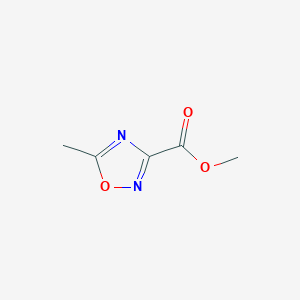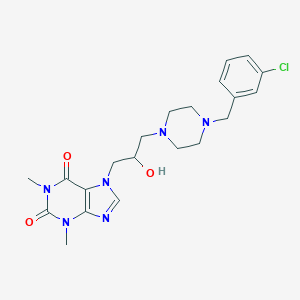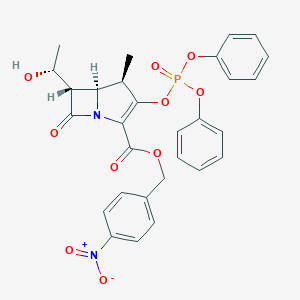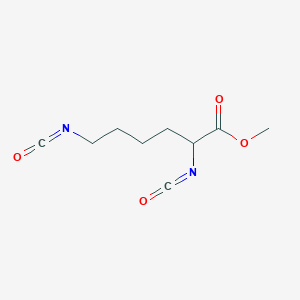
Methyl 2,6-diisocyanatohexanoate
Übersicht
Beschreibung
“Methyl 2,6-diisocyanatohexanoate” is a biocompatible component that is useful for forming compounds for use as medical/surgical synthetic adhesives and sealants . It is also used in industrial and scientific research .
Synthesis Analysis
The synthesis of “Methyl 2,6-diisocyanatohexanoate” can be achieved through a process known as in situ organogelation. This process involves the mixing of highly reactive “Methyl 2,6-diisocyanatohexanoate” with alkylamines .Molecular Structure Analysis
The molecular formula of “Methyl 2,6-diisocyanatohexanoate” is C9H12N2O4 . The molecular weight is 212.2 g/mol .Chemical Reactions Analysis
“Methyl 2,6-diisocyanatohexanoate” is highly reactive and can be used as a polymerization catalyst . It reacts with calcium stearate, alicyclic hydrocarbons, and silicones to form crosslinked polymers .Physical And Chemical Properties Analysis
“Methyl 2,6-diisocyanatohexanoate” is a yellow oil . It is soluble in chloroform and methanol . It should be stored at -20°C in a freezer, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Biodegradable Polyurethanes
- Application Summary: Methyl 2,6-diisocyanatohexanoate (also known as LDI) is used in the synthesis of biodegradable polyurethanes, which have many industrial applications including flexible and rigid foams, thermoplastic elastomers, adhesives, and surface coatings . These polyurethanes have been used for biomedical applications since the 1960s .
- Methods of Application: The synthesis of these polyurethanes involves replacing the polyether soft segment with those having chemical functional groups less susceptible to oxidative and hydrolytic degradation . LDI is preferred due to the release of non-toxic lysine, upon degradation of the corresponding urethane or urea .
- Results or Outcomes: The development of several families of polyurethanes with improved oxidative stability and a broad range of mechanical properties has been achieved. These are suitable for a wide range of biomedical applications, particularly cardiovascular devices .
Bone Tissue Engineering
- Application Summary: Methyl 2,6-diisocyanatohexanoate (LDI) is used in the synthesis of biodegradable polyurethane foam scaffolds for bone tissue engineering . These scaffolds support the migration of cells and growth of new tissue .
- Methods of Application: Porous polyurethane scaffolds are prepared from LDI and polyols by incorporating a porogen (e.g., salt or gelatin) or water, which reacts with isocyanate to form carbon dioxide, a biocompatible blowing agent . The injectable scaffold must have high porosity to facilitate the ingrowth of cells and new tissue, be dimensionally stable, rise quickly, and degrade at a controlled rate to biocompatible degradation products .
- Results or Outcomes: In vitro and in vivo studies have demonstrated that porous polyurethane scaffolds prepared from LDI and polyester (or polyether) polyols degrade to non-toxic by-products and support the migration of cells and growth of new tissue .
Eco-friendly Polyurethanes
- Application Summary: Methyl 2,6-diisocyanatohexanoate (also known as LDI) is used in the production of eco-friendly and biodegradable polyurethanes . These polyurethanes are synthesized from bio-based raw materials as alternatives to petroleum-derived materials .
- Methods of Application: The production of these polyurethanes involves the utilization of biodegradable materials such as vegetable oils . LDI is preferred due to the release of non-toxic lysine, upon degradation of the corresponding urethane or urea .
- Results or Outcomes: The development of eco-friendly polyurethanes represents a promising avenue for addressing environmental concerns and creating more eco-friendly products .
Medical/Surgical Synthetic Adhesives and Sealants
- Application Summary: Methyl 2,6-diisocyanatohexanoate is a biocompatible component useful for forming compounds for use as medical/surgical synthetic adhesives and sealants .
Eco-friendly Polyurethane Production
- Application Summary: Methyl 2,6-diisocyanatohexanoate (LDI) is used in the production of eco-friendly and biodegradable polyurethanes . These polyurethanes are synthesized from bio-based raw materials as alternatives to petroleum-derived materials .
- Methods of Application: The production of these polyurethanes involves the utilization of biodegradable materials such as vegetable oils . LDI is preferred due to the release of non-toxic lysine, upon degradation of the corresponding urethane or urea .
- Results or Outcomes: The development of eco-friendly polyurethanes represents a promising avenue for addressing environmental concerns and creating more eco-friendly products .
Medical/Surgical Synthetic Adhesives and Sealants
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2,6-diisocyanatohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRODJJLADBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303005 | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-diisocyanatohexanoate | |
CAS RN |
4460-02-0 | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4460-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004460020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,6-diisocyanatohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



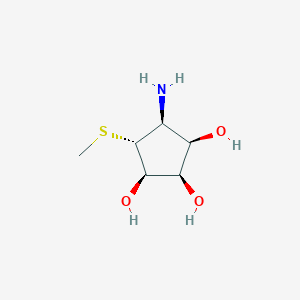
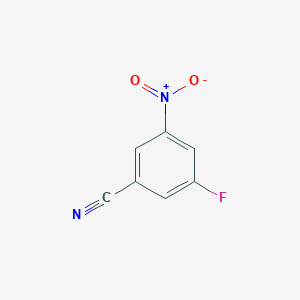
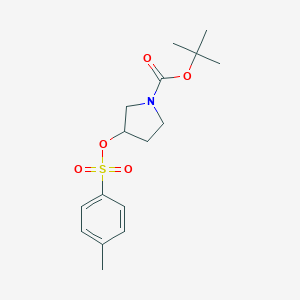
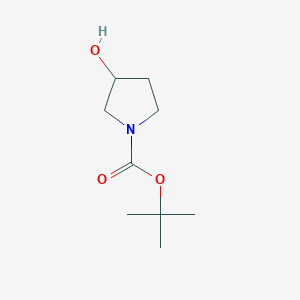

![(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B27679.png)

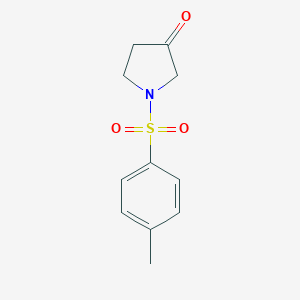

![1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B27689.png)
